molecular formula C9H6F2N4O2 B2539715 3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid CAS No. 2248350-63-0

3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid

Katalognummer B2539715
CAS-Nummer: 2248350-63-0
Molekulargewicht: 240.17
InChI-Schlüssel: LYDYPWSXGIJLRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid, also known as DFTBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a tetrazole-based molecule that is widely used in the synthesis of various organic compounds.

Wirkmechanismus

3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in the glycolytic pathway, which is the primary pathway for energy production in cells. The inhibition of GAPDH by this compound leads to a decrease in ATP production, which can result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-cancer properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Vorteile Und Einschränkungen Für Laborexperimente

3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid has several advantages in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods. This compound is also highly soluble in organic solvents, which makes it easy to use in various organic reactions. However, this compound has some limitations in laboratory experiments. It is a toxic compound that requires careful handling and disposal. This compound is also a potent inhibitor of GAPDH, which can lead to unwanted effects in some experiments.

Zukünftige Richtungen

There are several future directions for the research on 3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the anti-cancer properties of this compound and its potential use in cancer therapy. Additionally, the role of this compound in other biochemical pathways and its potential therapeutic applications in other diseases should be explored.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has gained significant attention in scientific research. The synthesis of this compound is a simple and cost-effective method that is widely used in organic synthesis reactions. This compound has several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. However, it is a toxic compound that requires careful handling and disposal. Future research on this compound should focus on the development of new synthetic methods and the investigation of its potential therapeutic applications.

Synthesemethoden

The synthesis of 3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid involves the reaction between 3,4-difluorobenzaldehyde and sodium azide in the presence of a copper catalyst. The reaction yields this compound as a white solid with a high purity. This method is widely used in the synthesis of this compound due to its simplicity, high yield, and low cost.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-4-(tetrazol-1-yl)benzoic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound is also used as a precursor for the synthesis of various heterocyclic compounds, including tetrazoles, triazoles, and pyrazoles.

Eigenschaften

IUPAC Name

3-(difluoromethyl)-4-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N4O2/c10-8(11)6-3-5(9(16)17)1-2-7(6)15-4-12-13-14-15/h1-4,8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDYPWSXGIJLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)F)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.